N-(3-(pyridin-2-yloxy)benzyl)picolinamide
Description
Overview of Picolinamide (B142947) and Pyridine-Derived Heterocyclic Compounds in Medicinal Chemistry
Pyridine (B92270), a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental building block in medicinal chemistry. nih.govresearchgate.net Its structure is analogous to benzene, with one methine group replaced by nitrogen. nih.gov This nitrogen atom imparts unique properties, including basicity and the ability to form hydrogen bonds with biological targets like enzymes and receptors, which can significantly enhance the pharmacokinetic properties of a drug molecule. nih.gov The pyridine scaffold is found in over 7,000 existing drug candidates and is a component of numerous FDA-approved drugs spanning a wide range of therapeutic areas. nih.govresearchgate.net These include anticancer agents (e.g., abiraterone), antitubercular drugs (e.g., isoniazid), and treatments for central nervous system disorders. nih.govsmolecule.com Between 2014 and 2023, a total of 54 new drugs containing a pyridine ring were approved by the US FDA, with the largest categories being anticancer (33%) and CNS-affecting drugs (20%). smolecule.com
Picolinamide, or 2-pyridinecarboxamide, is an organic compound featuring a pyridine ring substituted with a carboxamide group. acs.org This scaffold is recognized for its versatile chemical properties and serves as a valuable building block in drug discovery. acs.org Picolinamide derivatives have been investigated for a variety of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition. nih.gov For instance, picolinamide itself has been identified as an inhibitor of poly(ADP-ribose) synthetase (PARS), an enzyme involved in DNA repair and cell death pathways. google.com The picolinamide core has been shown to be particularly effective in creating compounds with high selectivity for specific biological targets. A notable example is the development of picolinamide antibacterials that show exquisite potency and over 1000-fold selectivity for Clostridioides difficile over other bacteria. bldpharm.com The ability to attach the picolinamide moiety to other molecules allows researchers to modify properties such as absorption, metabolism, and target interaction, facilitating the creation of novel drug analogs with potentially improved efficacy. acs.org
Rationale for Investigating the N-(3-(pyridin-2-yloxy)benzyl)picolinamide Scaffold in Drug Discovery
The this compound scaffold is a complex molecule that combines three key structural motifs: a picolinamide core, a benzyl (B1604629) group, and a diaryl ether (DE) linkage. The rationale for investigating this specific arrangement stems from the principle of molecular hybridization, where distinct pharmacophores are combined to create a new molecule with potentially enhanced or novel biological activities.
The diaryl ether (DE) linkage is considered a "privileged scaffold" in medicinal and agrochemical research. researchgate.netnih.gov This motif, consisting of two aromatic rings connected by an oxygen atom, is found in numerous natural products and synthetic compounds. nih.govnih.gov The flexible oxygen bridge provides desirable physicochemical properties, such as metabolic stability, good lipid solubility, and enhanced cell membrane penetration. nih.gov DE-containing compounds have demonstrated a vast array of biological activities, including anticancer, antiviral, anti-inflammatory, antibacterial, and herbicidal effects. nih.govnih.gov
The benzyl group acts as a linker between the diaryl ether and the picolinamide moiety. This linker is not merely a spacer; its substitution pattern can be systematically modified to explore structure-activity relationships (SAR). For example, studies on N-benzyl-6-methylpicolinamide derivatives found that introducing electron-withdrawing groups at the 3- or 4-positions of the benzyl ring significantly enhanced herbicidal activity. nih.gov
Finally, the picolinamide moiety, as discussed, is a versatile pharmacophore known to impart significant biological activity. acs.org By combining these three components, the this compound scaffold offers a framework for developing new chemical entities. This structure allows for three-dimensional exploration of chemical space, with potential for multiple points of interaction with a biological target. The design strategy aims to leverage the favorable pharmacokinetic properties of the diaryl ether, the biological potential of the picolinamide, and the tunable nature of the benzyl linker to discover novel inhibitors or modulators of various biological pathways.
Current Research Landscape and Key Academic Objectives for this compound Analogs
While specific research on this compound is not extensively published, the research landscape for its constituent parts and related analogs is active and provides insight into the key academic objectives for this class of compounds. The primary goals revolve around synthesis, biological evaluation, and the establishment of clear structure-activity relationships (SAR).
Synthesis and Library Development: A key objective is the development of efficient synthetic routes to produce a library of this compound analogs. This involves modifying all three components of the scaffold:
Picolinamide Ring: Introducing substituents on the pyridine ring of the picolinamide.
Benzyl Ring: Varying the substituents on the central benzyl ring.
Pyridyloxy Ring: Altering the substitution pattern on the second pyridine ring of the diaryl ether moiety.
Biological Screening and Target Identification: Once synthesized, these analogs are screened against various biological targets to identify potential therapeutic applications. Research on related scaffolds suggests several promising avenues:
Enzyme Inhibition: Picolinamide derivatives have shown activity as acetylcholinesterase (AChE) inhibitors, which are relevant for Alzheimer's disease. nih.govresearchgate.net A study of related compounds demonstrated that picolinamide derivatives were generally more potent than their benzamide (B126) counterparts. nih.gov
Anticancer Activity: The diaryl ether motif is present in potent antitubulin agents, which are effective in cancer chemotherapy. nih.gov Furthermore, a library of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides, which share a similar benzyl-amide-pyridine structure, showed promising anti-proliferative activity against human cancer cell lines, with some compounds inhibiting tubulin polymerization. researchgate.net
Antibacterial Activity: Given the potent and selective antibacterial activity of other picolinamide derivatives, analogs of this scaffold are logical candidates for screening against pathogenic bacteria, including drug-resistant strains. bldpharm.comnih.gov
Structure-Activity Relationship (SAR) Studies: A crucial academic objective is to systematically map the SAR for this scaffold. By comparing the biological activity of dozens of analogs, researchers can determine which structural features are essential for potency and selectivity. This knowledge is fundamental for lead optimization, guiding the design of more effective and specific compounds. youtube.com For example, SAR studies on related picolinamide derivatives as AChE inhibitors revealed that the position of a dimethylamine (B145610) side chain markedly influenced inhibitory activity and selectivity. nih.govresearchgate.net
The table below presents data from a study on related picolinamide derivatives, illustrating the type of data generated during SAR investigations for enzyme inhibition.
| Compound | AChE IC₅₀ (μM) | BChE IC₅₀ (μM) | Selectivity (BChE/AChE) |
|---|---|---|---|
| 7a | 2.49 ± 0.19 | 247.50 ± 15.60 | 99.40 |
| 7b | 3.24 ± 0.25 | >400 | >123.46 |
| 7c | 4.12 ± 0.31 | >400 | >97.09 |
| 7d | 10.25 ± 0.89 | >400 | >39.02 |
Data sourced from a study on benzamide and picolinamide derivatives as acetylcholinesterase inhibitors. These compounds are structurally related analogs and not direct derivatives of this compound. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-[(3-pyridin-2-yloxyphenyl)methyl]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-18(16-8-1-3-10-19-16)21-13-14-6-5-7-15(12-14)23-17-9-2-4-11-20-17/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNWXPRXQWUFBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NCC2=CC(=CC=C2)OC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of N 3 Pyridin 2 Yloxy Benzyl Picolinamide Analogs
General Synthetic Strategies for Picolinamide (B142947) and Pyridine-Based Scaffolds
The construction of picolinamide and its analogs, as well as functionalized pyridine (B92270) rings, is a well-established field in organic synthesis, employing a variety of classical and modern techniques.
Condensation and Cyclization Reactions in Picolinamide Synthesis
Condensation reactions are fundamental to the synthesis of the picolinamide backbone. nih.gov These reactions typically involve the joining of two molecules with the elimination of a small molecule, such as water. researchgate.net The formation of the amide bond in picolinamide can be achieved through the direct condensation of picolinic acid with an appropriate amine, although this often requires harsh conditions and may not be suitable for complex molecules. nih.gov
Cyclization reactions are crucial for the formation of the pyridine ring itself. Various methods, such as the Hantzsch pyridine synthesis, involve the condensation of β-dicarbonyl compounds with an aldehyde and ammonia (B1221849) or an ammonium (B1175870) salt to form a dihydropyridine, which is subsequently oxidized to the pyridine scaffold. Other cyclization strategies might involve intramolecular reactions of appropriately functionalized acyclic precursors.
Coupling Reactions for Amide Bond Formation
Modern organic synthesis heavily relies on coupling reactions for the efficient and high-yielding formation of amide bonds under mild conditions. These methods typically involve the activation of the carboxylic acid group of picolinic acid to facilitate its reaction with an amine.
A plethora of coupling reagents are available for this purpose. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), are widely used. fishersci.co.uk However, the use of uronium or phosphonium (B103445) salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provides superior results in terms of reaction times, yields, and suppression of side reactions. fishersci.co.uk The general mechanism for HATU-mediated coupling involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
The choice of solvent and base is critical for the success of these coupling reactions. Aprotic polar solvents like N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM) are commonly employed. The addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is necessary to neutralize the acid formed during the reaction and to facilitate the deprotonation of the amine.
Alkylation and Arylation Strategies for Substituent Introduction
The introduction of various substituents onto the pyridine ring is essential for creating a diverse range of analogs. Alkylation and arylation reactions are key strategies for achieving this functionalization. These reactions can be performed on either the pre-formed pyridine ring or on precursors before the cyclization step.
Traditional methods for C-H functionalization of pyridines often suffer from a lack of regioselectivity. However, modern approaches, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allow for the precise introduction of alkyl and aryl groups at specific positions of the pyridine ring. These reactions typically involve the use of a pre-functionalized pyridine, such as a halopyridine, and a suitable organometallic reagent.
Synthesis of the N-(3-(pyridin-2-yloxy)benzyl)picolinamide Core Structure
The synthesis of the target molecule, this compound, involves a convergent approach where the key precursors, picolinic acid and 3-(pyridin-2-yloxy)benzylamine, are synthesized separately and then coupled in the final step.
Precursor Synthesis and Intermediate Derivatization
Picolinic Acid: Picolinic acid is a commercially available starting material. If derivatized picolinic acids are required, they can be synthesized from substituted pyridines through oxidation of a methyl group at the 2-position or through other functional group manipulations.
3-(pyridin-2-yloxy)benzylamine: This key intermediate can be sourced commercially as its hydrochloride salt. Alternatively, it can be synthesized through a multi-step sequence. A plausible route involves the Williamson ether synthesis between 3-hydroxybenzylamine and 2-chloropyridine. The hydroxyl group of 3-hydroxybenzylamine would react with a base to form a phenoxide, which then displaces the chloride from 2-chloropyridine. It is often advantageous to protect the amine functionality of 3-hydroxybenzylamine (e.g., as a carbamate) before the etherification step to prevent side reactions. The protecting group would then be removed in a subsequent step to yield the desired benzylamine (B48309).
Another potential route to 3-(pyridin-2-yloxy)benzylamine could start from 3-methoxybenzylamine. The methoxy (B1213986) group can be cleaved using reagents like hydrobromic acid to yield 3-hydroxybenzylamine, which can then be reacted with 2-chloropyridine.
Optimization of Reaction Conditions for Yield and Purity
The final and crucial step in the synthesis of this compound is the amide bond formation between picolinic acid and 3-(pyridin-2-yloxy)benzylamine. The optimization of this reaction is paramount to achieve high yield and purity of the final product.
Based on the general principles of amide bond formation discussed earlier, a HATU-mediated coupling is a promising approach. fishersci.co.uk The reaction would typically be carried out by dissolving picolinic acid, 3-(pyridin-2-yloxy)benzylamine (or its hydrochloride salt with an additional equivalent of base), and HATU in an aprotic solvent like DMF. A tertiary amine base such as DIPEA would be added to the reaction mixture.
Several parameters can be optimized to maximize the yield and purity of the product. These include:
Coupling Reagent: While HATU is a good starting point, other uronium or phosphonium-based reagents like HBTU or PyBOP could be screened.
Base: The choice and stoichiometry of the base can influence the reaction rate and minimize side reactions. Bases like triethylamine or N-methylmorpholine can be evaluated as alternatives to DIPEA.
Solvent: Solvents such as dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) can be tested to assess their impact on solubility and reaction kinetics.
Temperature: The reaction is typically run at room temperature, but gentle heating or cooling might be beneficial for certain substrates.
Reaction Time: The progress of the reaction should be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to determine the optimal reaction time and prevent the formation of degradation products.
Purification: After the reaction is complete, the crude product is typically purified by column chromatography on silica (B1680970) gel. The choice of eluent system is critical for achieving good separation of the desired product from any unreacted starting materials, the coupling reagent byproducts (e.g., tetramethylurea from HATU), and any other impurities. Recrystallization from a suitable solvent system can be employed as a final purification step to obtain a highly pure product.
Below is an interactive data table summarizing potential reaction conditions for the optimization of the amide coupling step:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Coupling Reagent | HATU | HBTU | EDCI/HOBt | T3P |
| Base | DIPEA | Triethylamine | N-Methylmorpholine | Pyridine |
| Solvent | DMF | DCM | Acetonitrile | THF |
| Temperature (°C) | 25 | 0 | 40 | 25 |
| Picolinic Acid (eq.) | 1.0 | 1.1 | 1.0 | 1.2 |
| Amine (eq.) | 1.1 | 1.0 | 1.2 | 1.0 |
| Coupling Reagent (eq.) | 1.1 | 1.2 | 1.2 | 1.5 |
| Base (eq.) | 2.0 | 2.5 | 3.0 | 2.0 |
By systematically varying these parameters, an optimized protocol for the synthesis of this compound can be developed to ensure high yield and purity, which are crucial for its potential applications.
Design and Synthesis of Structurally Related Analogs for Structure-Activity Relationship Investigations
The systematic design and synthesis of analogs of a lead compound are fundamental to structure-activity relationship (SAR) studies. For this compound, this involves the methodical modification of its three main structural components: the picolinamide moiety, the pyridin-2-yloxy ring system, and the central benzyl (B1604629) linker with its associated phenyl ring. These investigations aim to probe the chemical space around the lead structure to identify key interactions with biological targets and optimize activity.
Modifications on the Picolinamide Moiety (e.g., Pyridine Ring Substitutions, Amide Linker Variations)
The picolinamide portion of the molecule serves as a critical scaffold that can be altered to fine-tune electronic and steric properties.
Pyridine Ring Substitutions: The pyridine ring of the picolinamide is a common target for substitution. Introducing various functional groups at different positions can influence the molecule's binding affinity and physicochemical properties. Synthetic strategies often involve starting from commercially available substituted picolinic acids. For instance, electron-withdrawing groups (e.g., chloro, trifluoromethyl) or electron-donating groups (e.g., methoxy, methyl) can be incorporated. The synthesis of 6-substituted picolinamide inhibitors has been described, highlighting the optimization of this part of the molecule. nih.gov The reaction of picolinic acid with thionyl chloride to generate the acid chloride can sometimes lead to unexpected chlorination at the 4-position of the pyridine ring. researchgate.net
Amide Linker Variations: The amide bond is a key structural feature in many biologically active molecules. nih.gov Variations in this linker can alter the molecule's conformational flexibility and hydrogen bonding capabilities. Strategies for modifying the amide linker include:
N-Alkylation/N-Arylation: Replacing the amide N-H with alkyl or aryl groups can impact steric hindrance and eliminate a hydrogen bond donor site.
Amide Bond Isosteres: Replacing the amide group with bioisosteres such as reverse amides, ureas, or sulfonamides can significantly alter the electronic properties and stability of the molecule. nih.gov
Homologation: Insertion of methylene (B1212753) units (-(CH₂)n-) between the pyridine ring and the amide carbonyl can change the spatial relationship between the pyridine and the rest of the molecule.
The synthesis of picolinamide amides can be achieved through various coupling methods. A common approach involves activating the carboxylic acid of picolinic acid (or a derivative) with reagents like oxalyl chloride or using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the reaction with the corresponding amine. nih.govresearchgate.net
Table 1: Examples of Synthetic Modifications on the Picolinamide Moiety
| Modification Type | Example of Variation | Synthetic Precursor/Reagent |
|---|---|---|
| Pyridine Ring Substitution | 4-Chloro-picolinamide | 4-Chloropicolinic acid / Thionyl chloride researchgate.net |
| 6-Substituted picolinamide | Substituted 6-halopicolinates (via palladium catalysis) nih.gov | |
| 3-Methoxy-picolinamide | 3-Methoxypicolinic acid google.com | |
| Amide Linker Variation | N-Methylpicolinamide | Picolinic acid + N-methylaniline researchgate.net |
| Picolinoyl urea (B33335) derivative | Picolinic acid derivative + Isocyanate | |
| Extended linker | ω-amino carboxylates |
Modifications on the Pyridin-2-yloxy Ring System (e.g., Substituent Patterns, Heteroatom Variations)
The pyridin-2-yloxy ring is another key area for structural modification to explore SAR.
Substituent Patterns: Introducing substituents onto this pyridine ring can modulate lipophilicity, electronic distribution, and steric bulk. The synthesis of such analogs typically involves an Ullmann-type coupling or other nucleophilic aromatic substitution reactions between a substituted 2-halopyridine and the phenolic hydroxyl group of the benzyl moiety precursor. nih.gov A variety of substituted 2-halopyridines are commercially available or can be synthesized, allowing for the introduction of groups like halogens, alkyls, or methoxy groups at various positions. The synthesis of diversely substituted pyridin-2(1H)-ones, which are precursors to the desired pyridin-2-yloxy systems, has been well-documented. nih.gov
Heteroatom Variations: Replacing the ether oxygen atom that links the pyridine and benzyl rings with other heteroatoms, such as sulfur (thiother) or nitrogen (amino), can dramatically alter the geometry and electronic nature of the linker.
S-analogs (Pyridin-2-ylthio): These can be prepared by reacting a 2-mercaptopyridine (B119420) derivative with a suitable benzyl halide.
N-analogs (Pyridin-2-ylamino): These are accessible through reactions like the Buchwald-Hartwig amination between a 2-halopyridine and the corresponding benzylamine precursor.
Furthermore, the nitrogen atom within the pyridin-2-yloxy ring itself can be replaced, leading to different heterocyclic systems, although this represents a more significant scaffold hop. Pyridine and its fused analogs are of great interest in medicinal chemistry due to their wide range of biological activities. nih.gov
Table 2: Examples of Synthetic Modifications on the Pyridin-2-yloxy Ring System
| Modification Type | Example of Variation | General Synthetic Method |
|---|---|---|
| Ring Substitution | 5-Chloro-pyridin-2-yloxy | Ullmann coupling with 2,5-dichloropyridine |
| 4-Methyl-pyridin-2-yloxy | Ullmann coupling with 2-halo-4-methylpyridine | |
| Heteroatom Variation (Linker) | Pyridin-2-ylthio | Nucleophilic substitution with 2-mercaptopyridine |
| Pyridin-2-ylamino | Buchwald-Hartwig amination with 2-aminopyridine | |
| Heteroatom Variation (Ring) | Pyrimidin-2-yloxy | Coupling with a 2-halopyrimidine |
Modifications on the Benzyl Linker and Phenyl Ring Substitutions
The central benzylphenyl core provides the structural framework connecting the two outer heterocyclic rings.
Modifications on the Benzyl Linker: The methylene (-CH₂-) bridge of the benzyl group can be altered to constrain or change the molecule's conformation.
Homologation: Inserting additional methylene groups to create an ethyl or propyl linker can increase flexibility.
Rigidification: Incorporating the linker into a ring system or introducing double bonds can restrict conformational freedom, which can be beneficial for binding affinity.
Heteroatom Introduction: Replacing the benzylic carbon with a heteroatom (e.g., oxygen or nitrogen) changes the core structure from a benzylamine to a benzyloxyamine or a hydrazine (B178648) derivative, respectively. Self-immolative linkers based on p-aminobenzyl (PAB) or hydroxybenzylamine structures are often used in drug delivery and could be adapted for SAR studies. nih.govresearchgate.net
Table 3: Examples of Synthetic Modifications on the Benzyl Linker and Phenyl Ring
| Modification Type | Example of Variation | Synthetic Precursor/Reagent |
|---|---|---|
| Benzyl Linker Modification | Homologation (-CH₂CH₂-) | (3-(Pyridin-2-yloxy)phenyl)ethanamine |
| α-Methylation | 1-(3-(Pyridin-2-yloxy)phenyl)ethanamine | |
| Phenyl Ring Substitution | 4-Fluoro-phenyl | 3-Hydroxy-4-fluorobenzaldehyde |
| 6-Methoxy-phenyl | 3-Hydroxy-2-methoxybenzaldehyde |
Chemical Characterization of Synthesized Analogs
The unambiguous confirmation of the structure and purity of each newly synthesized analog is essential. This is achieved through a combination of spectroscopic methods and elemental analysis. researchgate.net
Spectroscopic Confirmation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS))
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structure elucidation in organic chemistry. mdpi.com
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a typical analog of this compound, characteristic signals would include aromatic protons in distinct regions for the three different rings, a singlet or doublet for the benzylic CH₂ group, and a broad singlet for the amide N-H proton. frontiersin.orgnih.gov
¹³C NMR: Shows the number of chemically non-equivalent carbon atoms. The spectrum would display characteristic signals for carbonyl carbons (amide), aromatic carbons, and the benzylic carbon. frontiersin.org
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in a molecule. Key vibrational bands for these analogs would include:
N-H stretching (amide): ~3300 cm⁻¹
C-H stretching (aromatic): ~3100-3000 cm⁻¹
C=O stretching (amide): ~1650-1680 cm⁻¹ researchgate.net
C=C and C=N stretching (aromatic rings): ~1600-1450 cm⁻¹
C-O-C stretching (aryl ether): ~1250-1200 cm⁻¹ researchgate.net
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a compound. researchgate.net
High-Resolution Mass Spectrometry (HRMS): Used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition and molecular formula. frontiersin.org
Tandem MS (MS/MS): Can be used to analyze fragmentation patterns, which helps to confirm the connectivity of the different structural moieties. Picolinyl ester derivatives, for example, are known to give distinctive mass spectra that can be interpreted to reveal structural information. nih.govresearchgate.net The fragmentation often occurs at the amide and ether linkages. nih.gov
Table 4: Typical Spectroscopic Data for this compound Scaffold
| Technique | Feature | Typical Chemical Shift / Wavenumber / m/z |
|---|---|---|
| ¹H NMR | Amide N-H | δ 8.5-9.5 ppm (broad singlet) |
| Aromatic C-H | δ 6.8-8.7 ppm (multiplets) | |
| Benzyl CH ₂ | δ 4.5-4.7 ppm (doublet) | |
| ¹³C NMR | Amide C =O | δ 162-165 ppm |
| Aromatic C | δ 110-160 ppm | |
| Benzyl C H₂ | δ 40-45 ppm | |
| FT-IR | N-H stretch | ~3300 cm⁻¹ |
| C=O stretch | ~1660 cm⁻¹ | |
| C-O-C stretch | ~1240 cm⁻¹ | |
| MS (ESI+) | Molecular Ion | [M+H]⁺ |
Elemental Analysis
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a pure compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. For novel compounds submitted for publication, the found values for C, H, and N are generally expected to be within ±0.4% of the calculated values to confirm the purity and empirical formula of the synthesized analog. nih.gov This technique serves as a crucial final check on the compound's identity and purity, complementing the structural information obtained from spectroscopic methods. researchgate.net
Molecular Mechanisms and Biological Activities of N 3 Pyridin 2 Yloxy Benzyl Picolinamide and Its Derivatives
In Vitro Biological Activity Profiling
The diverse chemical space occupied by derivatives of N-(3-(pyridin-2-yloxy)benzyl)picolinamide has led to their evaluation in a variety of biological assays, revealing activities ranging from enzyme inhibition to antiproliferative effects.
Enzyme Inhibition Assays (e.g., Kinases like PIM-1, Acetylcholinesterase, Butyrylcholinesterase, N-Acylphosphatidylethanolamine Phospholipase D)
Derivatives featuring the pyridine (B92270) and amide scaffolds have demonstrated significant potential as inhibitors of several key enzyme families.
Kinase Inhibition (PIM-1)
The Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase is a serine/threonine kinase implicated in cancer cell proliferation and survival. researchgate.net Various pyridine-containing scaffolds have been explored as PIM-1 inhibitors. For instance, a series of pyridothienopyrimidin-4-one derivatives were designed to enhance the PIM-1 inhibitory activity of their parent thieno[2,3-b]pyridine (B153569) compounds. nih.gov Significant improvements in activity were achieved through a strategy of structural rigidification. Notably, compounds such as the 2-(2-chlorophenyl)-2,3-dihydro derivative (7a ) and the 2-(2-(trifluoromethyl)-phenyl)-2,3-dihydro derivative (7d ) displayed potent PIM-1 inhibition with IC50 values of 1.18 µM and 1.97 µM, respectively. nih.gov Similarly, new aromatic O-alkyl pyridine derivatives have been identified as both competitive and non-competitive PIM-1 kinase inhibitors. researchgate.net
Cholinesterase Inhibition (AChE and BChE)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are crucial enzymes in cholinergic neurotransmission, and their inhibition is a key strategy in the management of Alzheimer's disease. mdpi.com Picolinamide (B142947) and benzamide (B126) derivatives have shown promise in this area. A study of picolinamide derivatives with a dimethylamine (B145610) side chain found that their bioactivity was generally stronger than the corresponding benzamide derivatives. nih.gov Compound 7a from this series was the most potent AChE inhibitor, with an IC50 value of 2.49 µM, and it exhibited high selectivity for AChE over BChE. nih.gov
In another study, a series of N-benzyl benzamide derivatives were identified as highly selective and potent BChE inhibitors, with IC50 values ranging from picomolar to nanomolar. nih.gov Furthermore, coumarin-based N-benzyl pyridinium (B92312) compounds have been evaluated, with compound 5l emerging as the most potent inhibitor against both enzymes, having IC50 values of 0.247 µM for AChE and 1.68 µM for BChE. ut.ac.ir
| Compound Class | Enzyme | IC50 Value | Reference |
| Picolinamide derivative 7a | AChE | 2.49 µM | nih.gov |
| Picolinamide derivative 7a | BChE | >247 µM | nih.gov |
| N-benzyl benzamide S11-1014 | BChE | Sub-nM | nih.gov |
| Coumarin-N-benzyl pyridinium 5l | AChE | 0.247 µM | ut.ac.ir |
| Coumarin-N-benzyl pyridinium 5l | BChE | 1.68 µM | ut.ac.ir |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
NAPE-PLD is a zinc metallohydrolase responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules. nih.govvanderbilt.edu The first small-molecule inhibitor for this enzyme was identified as a quinazoline (B50416) sulfonamide derivative. Structure-activity relationship studies revealed that a 3-pyridyl (17 ) or 4-pyridyl (18 ) substitution on a phenyl ring led to a significant increase in inhibitory potency, with IC50 values of approximately 26 µM and 34 µM, respectively. nih.gov This suggests that the pyridine nitrogen is critical for interaction with a recognition site within the enzyme. nih.gov High-throughput screening campaigns have also identified other novel chemotypes that act as NAPE-PLD inhibitors. nih.gov
Receptor Binding and Modulation Studies (e.g., Allosteric Modulation of Metabotropic Glutamate (B1630785) Receptors)
Derivatives containing pyridine and benzamide structures have been found to modulate the activity of G-protein coupled receptors, including metabotropic glutamate receptors (mGluRs). These receptors are involved in modulating synaptic transmission and neuronal excitability throughout the central nervous system. nih.govmdpi.com
A series of 3-(pyridin-2-yl-ethynyl)benzamide derivatives were identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5). nih.gov Starting from a high-throughput screening hit with an IC50 of 926 nM, optimization led to the development of potent mGluR5 NAMs with IC50 values below 50 nM. One such compound, 26 , demonstrated excellent binding affinity (Ki of 21 nM) and functional antagonism (IC50 of 8 nM). nih.gov
Separately, a pyridine-2-carboxamide derivative, PF-06767832 , was discovered as a potent and selective positive allosteric modulator (PAM) of the M1 muscarinic acetylcholine (B1216132) receptor, highlighting the versatility of this chemical scaffold in receptor modulation. nih.gov
Antimicrobial Activity Assessments (e.g., Antibacterial, Antifungal)
The pyridine nucleus is a common feature in many compounds with antimicrobial properties. Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens.
Antibacterial Activity
A study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives revealed that several compounds exhibited strong antibacterial activity against Gram-positive bacteria, comparable to the drug linezolid. nih.gov N-pyridin-3-yl-benzenesulfonamide was shown to possess significant antimicrobial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Salmonella typhi and Escherichia coli) bacteria. researchgate.net Additionally, N-(benzyl)-thieno[2,3-d]pyrimidine-6-carboxamides have demonstrated promising activity against Bacillus subtilis and Pseudomonas aeruginosa. pensoft.net
Antifungal Activity
Picolinamide and benzamide chemotypes have been identified as having antifungal properties. nih.gov A series of N-(thiophen-2-yl) nicotinamide (B372718) derivatives were designed and synthesized, showing potential as fungicidal agents. mdpi.com Nicotinamide derivatives have also been investigated for their activity against Candida albicans, including fluconazole-resistant strains. One potent derivative, 16g , showed minimum inhibitory concentration (MIC) values ranging from 0.125 to 1 µg/mL against resistant strains. nih.gov
| Compound Class | Organism(s) | Activity (MIC) | Reference |
| N-pyridin-3-yl-benzenesulfonamide | S. aureus, S. typhi, E. coli | Not specified (zone of inhibition) | researchgate.net |
| Nicotinamide derivative 16g | Fluconazole-resistant C. albicans | 0.125–1 µg/mL | nih.gov |
| 3-(pyridine-3-yl)-2-oxazolidinone derivatives | Gram-positive bacteria (e.g., S. aureus) | 32–64 µg/mL (for some derivatives) | nih.gov |
Antiproliferative Activity in Cancer Cell Lines
The pyridine scaffold is a key component in numerous molecules designed for anticancer applications. nih.gov Derivatives of picolinamide and related structures have shown significant antiproliferative effects across various cancer cell lines.
For example, a series of 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines demonstrated potent activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cell lines. mdpi.com The introduction of a secondary benzyl (B1604629) alcohol tether at the 5-position resulted in compounds with enhanced efficacy. The most potent molecules, 7h and 7i , exhibited IC50 concentrations between 25 and 50 nM against both cell lines. mdpi.com
Similarly, newly synthesized nicotinamide and thienopyridine derivatives have been evaluated for their antiproliferative activity. nih.gov Thienylpicolinamidine derivatives were also found to be highly active, with the 4-methoxyphenyl (B3050149) derivative 4a showing a profound growth-inhibiting effect on leukemia (SR), colon (SW-620), and non-small cell lung cancer (NCI-H460) cell lines, with GI50 values of 0.34 µM, 0.43 µM, and 0.52 µM, respectively. researchgate.net Furthermore, studies on 3-(pyrid-2-yl)-pyrazolines identified a lead compound that displayed sub-micromolar activity in the NCI 60 human tumor cell line screen. researchgate.net
| Compound Class | Cell Line(s) | Activity (IC50 / GI50) | Reference |
| Thieno[2,3-b]pyridine derivative 7i | HCT116, MDA-MB-231 | 31.6 nM, 35.8 nM | mdpi.com |
| Thienylpicolinamidine derivative 4a | SR (Leukemia), SW-620 (Colon) | 0.34 µM, 0.43 µM | researchgate.net |
| 3-(pyrid-2-yl)-pyrazoline 8i | NCI 60 Screen | Sub-micromolar | researchgate.net |
Elucidation of Molecular Mechanisms of Action
Understanding the specific molecular interactions that underlie the observed biological activities is crucial for the rational design of more potent and selective therapeutic agents.
Identification and Validation of Specific Molecular Targets
For several classes of this compound derivatives, specific molecular targets have been identified and validated.
Antifungal Target: For antifungal picolinamide and benzamide derivatives, chemogenomic profiling and biochemical assays identified Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in Saccharomyces cerevisiae, as the essential molecular target. X-ray co-crystal structures confirmed that the compounds bind within the lipid-binding pocket of Sec14p. nih.gov
Antiproliferative Target: The antiproliferative mechanism for some 3-(pyrid-2-yl)-pyrazoline derivatives involves the disruption of microtubule formation, a target shared by established anticancer agents. researchgate.net For the potent 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, the proposed mechanism is the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism in cancer cells. mdpi.com
Enzyme Inhibition Mechanism: In the case of cholinesterase inhibitors, kinetic and molecular docking studies have provided insight into their binding modes. The picolinamide derivative 7a was found to be a mixed-type inhibitor of AChE, binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov Similarly, kinetic analysis of the coumarin-N-benzyl pyridinium derivative 5l revealed it to be a non-competitive inhibitor of AChE. ut.ac.ir For NAPE-PLD inhibitors, mutagenesis studies suggest that the compounds bind to the diatomic zinc center of the enzyme via their sulfonamide moiety. nih.gov
Information regarding the biochemical pathway modulation of this compound is not available in the public domain.
Extensive searches for scientific literature detailing the effects of the specific chemical compound this compound on biochemical pathways, including apoptosis induction and cell cycle arrest, did not yield any relevant research findings.
Therefore, the requested article section "3.2.2. Biochemical Pathway Modulation Analysis (e.g., Apoptosis Induction, Cell Cycle Arrest)" cannot be generated with scientifically accurate and verifiable information for this particular compound. No data tables or detailed research findings concerning its molecular mechanisms and biological activities in these areas have been published.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Structural Features with Biological Potency and Selectivity
Investigations into picolinamide (B142947) derivatives reveal that structural modifications significantly influence their biological potency and selectivity. For instance, in a series of picolinamide derivatives developed as VEGFR-2 kinase inhibitors, the introduction of (thio)urea and dithiocarbamate moieties was a key determinant of activity. nih.gov This suggests that the amide bond and the groups attached to it in N-(3-(pyridin-2-yloxy)benzyl)picolinamide are critical for its biological function.
In the context of antibacterial agents, studies on isonicotinamide analogues, constitutional isomers of picolinamides, have demonstrated that the position of the nitrogen atom in the pyridine (B92270) ring is crucial for selectivity. Shifting from an isonicotinamide to a picolinamide core can result in a dramatic increase in selectivity for certain bacterial strains, such as Clostridioides difficile. This highlights the importance of the picolinamide moiety in directing the compound's biological target selectivity.
Furthermore, research on N-pyridin-2-yl benzamide (B126) analogues as allosteric activators of glucokinase has shown that substitutions on the benzamide ring significantly affect their activity. This indicates that the benzyl (B1604629) portion of this compound is also a key area for modification to modulate potency. nih.gov
Impact of Specific Substituent Patterns on Target Binding Affinity
The substituent patterns on the aromatic rings of picolinamide and related structures play a pivotal role in determining target binding affinity. In the development of VEGFR-2 inhibitors, specific substitutions on the phenyl ring of picolinamide derivatives led to compounds with potent inhibitory activity. nih.gov For example, certain substitution patterns resulted in compounds with IC50 values in the nanomolar range against VEGFR-2. nih.gov
Similarly, in studies of N-substituted benzamide derivatives as antitumor agents, the nature and position of substituents on the phenyl ring were found to be critical for antiproliferative activity. nih.gov For instance, the presence of a chlorine atom or a nitro group on the benzene ring was reported to decrease anti-proliferative activity, while other substituents could enhance it. nih.gov This underscores the sensitivity of the binding pocket to the electronic and steric properties of the substituents.
The following table illustrates the impact of substituents on the VEGFR-2 inhibitory activity of certain picolinamide derivatives.
| Compound | Substituent (R) | IC50 (nM) against VEGFR-2 |
| 7h | 4-chlorophenyl | 87 |
| 9a | 4-fluorophenyl | 27 |
| 9l | 4-methoxyphenyl (B3050149) | 94 |
| Sorafenib (Reference) | - | 180 |
Data sourced from a study on picolinamide derivatives as VEGFR-2 inhibitors. nih.gov
Analysis of Pharmacophoric Elements Critical for Activity
The essential pharmacophoric elements for the biological activity of picolinamide-based compounds generally include:
A Hydrogen Bond Donor/Acceptor: The amide linkage (-CONH-) is a crucial feature, capable of forming hydrogen bonds with target proteins.
Aromatic/Heterocyclic Rings: The picolinamide and benzyl rings provide a scaffold for hydrophobic and pi-stacking interactions within the binding site. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor.
An Ether Linkage: The pyridin-2-yloxy ether linkage introduces a degree of flexibility and can also participate in hydrogen bonding.
In a broader context of pyridine-based compounds, the pyridine motif itself is a key pharmacophoric group due to its ability to form hydrogen bonds and its presence in numerous FDA-approved drugs.
Conformational Restriction and its Influence on SAR
While specific studies on the conformational restriction of this compound are not available, research on other molecular scaffolds demonstrates that constraining the conformation of a molecule can have a significant impact on its biological activity. By reducing the number of accessible conformations, it is possible to lock the molecule into a bioactive conformation, which can lead to increased potency and selectivity.
For example, in a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, the rigid oxazolidinone ring system likely plays a role in orienting the pyridine and other substituents in a manner that is favorable for antibacterial activity. nih.gov This principle suggests that modifications to the benzyl or picolinamide portions of this compound that restrict bond rotation could potentially enhance its biological activity by reducing the entropic penalty of binding to its target.
Computational Chemistry and Molecular Modeling Studies
Ligand-Based Drug Design Approaches
Ligand-based drug design (LBDD) methodologies are employed when the three-dimensional structure of the biological target is unknown or not well-defined. researchgate.netjubilantbiosys.com These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active ligands, it is possible to develop a model that describes the key structural features required for bioactivity. slideshare.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. slideshare.net While specific QSAR models for N-(3-(pyridin-2-yloxy)benzyl)picolinamide are not extensively documented in publicly available literature, the general principles of QSAR can be applied to understand how structural modifications of the picolinamide (B142947) scaffold might influence its biological effects.
A typical QSAR study involves the following steps:
Data Set Selection: A series of structurally related compounds with known biological activities is compiled.
Descriptor Calculation: A variety of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated.
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.
For a series of picolinamide derivatives, relevant descriptors might include electronic properties (e.g., atomic charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). The resulting QSAR model could then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.
Structure-Based Drug Design Approaches
In contrast to ligand-based methods, structure-based drug design (SBDD) approaches are utilized when the three-dimensional structure of the biological target, typically a protein, is known. nih.gov This structural information, often obtained through techniques like X-ray crystallography or NMR spectroscopy, allows for the rational design of ligands that can bind to the target with high affinity and selectivity.
Molecular Docking Simulations for Ligand-Target Binding Pose Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding mode of this compound within the active site of its putative target. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity.
The accuracy of molecular docking simulations is highly dependent on the scoring function used, which estimates the binding free energy of the ligand-protein complex. A successful docking study can provide valuable information about the key interactions between the ligand and the protein, which can then be used to guide the design of new analogs with improved binding properties.
Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Changes
Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. In the context of drug design, MD simulations can be used to assess the stability of the ligand-protein complex predicted by molecular docking. By simulating the movements of atoms in the complex over a period of nanoseconds or even microseconds, researchers can gain insights into the flexibility of the binding site and the conformational changes that may occur upon ligand binding.
For the this compound-target complex, MD simulations can help to:
Validate the binding pose obtained from molecular docking.
Identify stable and transient interactions between the ligand and the protein.
Characterize the conformational landscape of the binding site.
Estimate the binding free energy of the complex with higher accuracy than docking scoring functions.
Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonding, Hydrophobic Interactions, Pi-Pi Stacking)
A detailed analysis of the interactions between this compound and its target protein is crucial for understanding the molecular basis of its activity. These interactions can be broadly categorized into three main types:
Hydrogen Bonding: These are strong, directional interactions that occur between a hydrogen bond donor (e.g., an N-H or O-H group) and a hydrogen bond acceptor (e.g., a nitrogen or oxygen atom).
Hydrophobic Interactions: These interactions arise from the tendency of nonpolar groups to cluster together in an aqueous environment.
Pi-Pi Stacking: This is a non-covalent interaction that occurs between aromatic rings.
By identifying the key amino acid residues in the binding site that are involved in these interactions, it is possible to design modifications to the ligand that can enhance its binding affinity and selectivity.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly accurate description of the electronic structure of molecules. nih.govcore.ac.ukacs.org These methods can be used to calculate a wide range of molecular properties, including:
Optimized molecular geometry: Determining the most stable three-dimensional arrangement of atoms.
Electronic properties: Such as atomic charges, dipole moment, and molecular orbitals (e.g., HOMO and LUMO). nih.gov
Vibrational frequencies: Which can be compared with experimental infrared and Raman spectra. core.ac.uk
Reaction energies and activation barriers: Providing insights into chemical reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic characteristics of molecules. For this compound, DFT calculations offer a detailed picture of its electron density distribution and molecular orbital energies, which are fundamental to understanding its stability and reactivity.
Frontier Molecular Orbitals (HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and its electronic transitions. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic character. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability. A larger energy gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.
HOMO: In this compound, the HOMO is typically distributed over the electron-rich regions of the molecule.
LUMO: The LUMO, on the other hand, is generally located over the electron-deficient areas.
Energy Gap: The magnitude of the HOMO-LUMO energy gap provides insights into the charge transfer interactions that can occur within the molecule.
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These regions are typically found around electronegative atoms like oxygen and nitrogen.
Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms.
Green Regions: Denote areas of neutral or near-zero potential.
For this compound, the MEP map would highlight the negative potential around the oxygen and nitrogen atoms of the pyridine (B92270) and picolinamide rings, identifying them as likely sites for interaction with electrophiles. Conversely, positive potentials would be observed around the hydrogen atoms of the benzyl (B1604629) and pyridine rings.
Conformational Analysis and Energy Landscape Mapping
The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt various conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to map the energy landscape that governs the transitions between them.
By systematically rotating the key dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis reveals the molecule's flexibility and the relative populations of different conformations at a given temperature. Understanding the preferred conformations is crucial for predicting how the molecule might interact with biological targets such as enzymes or receptors.
Advanced Characterization Techniques for Ligand Target Interactions
Spectroscopic Methods for Binding Analysis
Spectroscopic techniques are powerful tools for investigating the binding of N-(3-(pyridin-2-yloxy)benzyl)picolinamide to its target proteins. These methods can provide detailed information about the binding event and any resulting conformational changes in both the ligand and the target.
Solution and Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Conformational Changes
Nuclear Magnetic Resonance (NMR) spectroscopy, in both solution and solid-state, offers a versatile platform for studying ligand-target interactions. nih.govdrugtargetreview.com Solution-state NMR is particularly useful for observing the dynamics of binding in a near-physiological environment, while solid-state NMR can provide structural details of the ligand when bound to a large, slowly tumbling target molecule. ox.ac.uk
In the context of this compound, NMR can be used to identify which parts of the molecule are involved in the binding interaction. By observing changes in the chemical shifts of the ligand's NMR signals upon addition of the target protein, researchers can map the binding interface. scielo.br Furthermore, techniques such as Saturation Transfer Difference (STD) NMR can provide specific information about the parts of the ligand that are in close proximity to the protein.
Conformational changes in either the ligand or the protein upon binding can also be monitored. For instance, Nuclear Overhauser Effect (NOE) experiments can reveal through-space interactions between protons, providing insights into the three-dimensional structure of the bound ligand. scielo.br
| NMR Technique | Information Gained for this compound |
| Chemical Shift Perturbation | Identifies atoms involved in binding |
| Saturation Transfer Difference (STD) | Maps the binding epitope of the ligand |
| Nuclear Overhauser Effect (NOE) | Determines the bound conformation of the ligand |
| Solid-State NMR | Provides structural details of the ligand in complex with large targets |
Signal Amplification By Reversible Exchange (SABRE) NMR for Enhanced Sensitivity
A significant limitation of NMR is its inherent low sensitivity. nih.gov Signal Amplification By Reversible Exchange (SABRE) is a hyperpolarization technique that can dramatically enhance the NMR signals of molecules like this compound, which contains a pyridine (B92270) motif suitable for this method. nsf.govresearchgate.netresearchgate.netnih.gov
SABRE utilizes parahydrogen to transfer its nuclear spin polarization to a substrate via a temporary binding interaction with an iridium catalyst. nsf.govresearchgate.netnih.gov This can lead to signal enhancements of several orders of magnitude, enabling the detection of the ligand at much lower concentrations. nih.gov This enhanced sensitivity is particularly advantageous for studying weak binding interactions or for in-cell NMR studies where the concentration of the target or ligand may be very low.
Recent advancements in SABRE, such as the SABRE in SHield Enables Alignment Transfer to Heteronuclei (SABRE-SHEATH) technique, have further improved the efficiency of hyperpolarization for heteronuclei like ¹⁵N, which is present in the picolinamide (B142947) and pyridine rings of the compound. nsf.govnih.gov
X-ray Crystallography of Ligand-Protein Complexes
X-ray crystallography is a powerful technique for determining the three-dimensional structure of molecules at atomic resolution. nih.govcreative-biostructure.comresearchgate.netmdpi.com By obtaining a crystal of the this compound-target complex, researchers can gain precise insights into the binding mode.
Elucidation of Atomic-Level Binding Modes
The primary output of an X-ray crystallography experiment is an electron density map, from which a detailed three-dimensional model of the ligand-protein complex can be built. mdpi.com This model reveals the precise orientation and conformation of this compound within the binding site of its target.
Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the protein, can be identified and their geometries accurately measured. This atomic-level information is crucial for understanding the molecular basis of binding affinity and selectivity.
Structural Insights for Rational Design
The detailed structural information obtained from X-ray crystallography is invaluable for structure-based drug design. nih.govcreative-biostructure.comresearchgate.netmdpi.com By visualizing how this compound binds to its target, medicinal chemists can make rational modifications to the ligand's structure to improve its properties.
For example, if the crystal structure reveals an unoccupied pocket within the binding site, the ligand can be modified to include a functional group that can favorably interact with this pocket, potentially increasing binding affinity. Similarly, if the structure reveals unfavorable interactions, these can be eliminated through chemical modification. This iterative process of structural determination and chemical synthesis is a cornerstone of modern drug discovery. researchgate.net
| Crystallographic Data | Application in Rational Design |
| Ligand conformation and orientation | Guides modifications to improve binding |
| Key protein-ligand interactions | Allows for optimization of these interactions |
| Unoccupied pockets in the binding site | Provides opportunities to add new interacting groups |
Biophysical Techniques for Binding Affinity and Kinetics (General consideration within ligand-target interactions)
In addition to spectroscopic and crystallographic methods, a range of biophysical techniques are employed to quantify the binding affinity and kinetics of ligand-target interactions. nih.govdrugtargetreview.comnih.gov These methods provide crucial data for understanding the thermodynamics and dynamics of the binding process.
Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS). Surface Plasmon Resonance (SPR) is another powerful technique that can determine the on-rate (kon) and off-rate (koff) of the binding event, from which the Kd can also be calculated. nih.govnih.gov
Other methods like fluorescence polarization and microscale thermophoresis can also be used to determine binding affinities and are often employed in higher-throughput screening campaigns. nih.govresearchgate.net The choice of technique depends on the specific properties of the ligand and target and the information required.
| Biophysical Technique | Key Parameters Measured |
| Isothermal Titration Calorimetry (ITC) | Kd, ΔH, ΔS |
| Surface Plasmon Resonance (SPR) | kon, koff, Kd |
| Fluorescence Polarization | Binding affinity (Kd) |
| Microscale Thermophoresis | Binding affinity (Kd) |
Future Directions and Therapeutic Potential in Chemical Biology
Rational Design Strategies for Enhanced Specificity and Potency of N-(3-(pyridin-2-yloxy)benzyl)picolinamide Analogs
The development of analogs of this compound with improved therapeutic profiles hinges on systematic structure-activity relationship (SAR) studies. Rational design strategies will be crucial for optimizing the potency and selectivity of these compounds for specific biological targets.
Structure-Activity Relationship (SAR) Insights from Picolinamide (B142947) and Pyridine (B92270) Scaffolds:
The picolinamide scaffold is a well-established pharmacophore, notably found in compounds targeting a range of enzymes. For instance, a series of 6-substituted picolinamide derivatives were synthesized and evaluated as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Optimization of an initial screening hit led to a potent and metabolically stable compound that demonstrated efficacy in a mouse pharmacodynamic model. Similarly, pyridine-based compounds have been extensively studied as kinase inhibitors. Systematic exploration and structure-based design of pyridine-containing molecules have yielded potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). malariaworld.org An X-ray crystal structure of a pyridine-based inhibitor bound to ROCK1 revealed that the pyridine group forms a crucial hydrogen bond with the backbone of the hinge residue Met156. nih.gov
Substitutions on the pyridine ring have been shown to significantly impact activity and selectivity. For example, in the development of ROCK inhibitors, 2-fluoro and 2-amino substitutions on the pyridine ring reduced cytochrome P450 (CYP) inhibition while maintaining good potency. nih.gov Conversely, larger substituents at the 2-position, such as dimethylamino or methoxy (B1213986) groups, led to a significant decrease in potency. nih.gov These findings underscore the importance of fine-tuning the steric and electronic properties of the pyridine moiety to achieve the desired biological activity and pharmacokinetic profile.
Strategies for Analog Design:
Future design strategies for this compound analogs should focus on:
Systematic Modification of the Picolinamide Ring: Introducing various substituents at different positions of the picolinamide ring to probe interactions with the target's binding pocket.
Exploration of the Pyridine-Oxybenzyl Linkage: Altering the ether linkage to other functionalities (e.g., thioether, amine) to modulate conformational flexibility and binding affinity.
Substitution on the Benzyl (B1604629) and Pyridine Rings: Decorating the aromatic rings with a diverse set of functional groups (e.g., halogens, alkyl, alkoxy, nitro groups) to enhance potency and target specificity. The presence of functional groups like -OMe, -OH, and -NH2 in pyridine derivatives has been shown to enhance antiproliferative activity, while halogens or bulky groups can decrease it. researchgate.net
The following table summarizes key SAR findings from related scaffolds that can guide the rational design of this compound analogs.
| Scaffold | Key Findings | Implication for Analog Design |
|---|---|---|
| Picolinamide | 6-substituted derivatives show potent inhibition of 11β-HSD1. | Systematic substitution at the 6-position of the picolinamide ring could yield potent enzyme inhibitors. |
| Pyridine | The pyridine nitrogen forms a key hydrogen bond with the hinge region of kinases like ROCK1. nih.gov | Maintaining the picolinamide nitrogen's ability to act as a hydrogen bond acceptor is likely crucial for activity against kinase targets. |
| Pyridine | 2-fluoro and 2-amino substitutions can reduce CYP inhibition while maintaining potency. nih.gov | Introduction of small electron-withdrawing or donating groups at the 2-position of the pyridine rings may improve the ADME profile. |
| Pyridine | Larger substituents at the 2-position (e.g., dimethylamino, methoxy) can decrease potency. nih.gov | Avoid bulky substituents at positions adjacent to the ring nitrogen to prevent steric hindrance in the binding pocket. |
Exploration of Novel Biological Targets for Picolinamide and Pyridine-Oxybenzyl Scaffolds
The unique structural features of this compound suggest that it and its derivatives could interact with a wide range of biological targets. The picolinamide and pyridine-oxybenzyl scaffolds are considered "privileged structures" in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. researchgate.net
Known Targets of Picolinamide Derivatives:
Poly (ADP-ribose) Polymerase (PARP): Picolinamide is a known inhibitor of PARP, an enzyme involved in DNA repair and genomic stability. nih.gov
11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): As mentioned, picolinamide derivatives have been developed as potent inhibitors of this enzyme, which is implicated in metabolic diseases.
Fungal Sec14p: Picolinamide and benzamide (B126) scaffolds have been identified to have antifungal properties by targeting Sec14p, a phosphatidylinositol/phosphatidylcholine transfer protein in yeast. malariaworld.org This finding opens avenues for developing novel antifungal agents.
Kinases: Picolinamide-based compounds have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. nih.gov
Known Targets of Pyridine-Containing Scaffolds:
The pyridine ring is a ubiquitous feature in a vast number of FDA-approved drugs, targeting a wide array of biological macromolecules. nih.gov
Kinases: Pyridine derivatives are prominent in the development of kinase inhibitors for cancer therapy, targeting enzymes such as ROCK, BRAF(V600E), and C-RAF. nih.gov
Enzymes in Infectious Agents: Pyridine-containing compounds have shown efficacy against various pathogens. For instance, they form the core of antitubercular drugs like isoniazid and antimalarial agents.
Central Nervous System (CNS) Receptors: The pyridine scaffold is present in drugs targeting CNS receptors, including those for Alzheimer's disease and psychiatric disorders.
The following table provides a summary of potential biological targets for this compound based on the known activities of its core scaffolds.
| Scaffold | Biological Target Class | Specific Examples | Therapeutic Area |
|---|---|---|---|
| Picolinamide | Enzymes | PARP nih.gov, 11β-HSD1, Sec14p malariaworld.org | Cancer, Metabolic Disease, Fungal Infections |
| Picolinamide | Kinases | VEGFR-2 nih.gov, BRAF(V600E) nih.gov, C-RAF nih.gov | Cancer |
| Pyridine | Kinases | ROCK malariaworld.org, EGFR, c-MET | Cancer, Cardiovascular Disease |
| Pyridine | Enzymes | Dihydrofolate Reductase, Fatty Acid Synthase nih.gov | Cancer, Infectious Disease |
| Pyridine | CNS Receptors | Nicotinic Acetylcholine (B1216132) Receptors | Neurological Disorders |
Given the diverse target space, high-throughput screening of this compound and its analog libraries against panels of kinases, enzymes, and receptors will be a critical step in identifying novel biological activities.
Integration of Computational and Experimental Methodologies for Accelerated Discovery
The synergy between computational and experimental approaches is a cornerstone of modern drug discovery and will be instrumental in accelerating the development of this compound analogs. plos.org In silico methods can significantly reduce the time and cost associated with identifying and optimizing lead compounds.
Computational Approaches:
Virtual Screening: Structure-based virtual screening (SBVS) can be employed to dock libraries of this compound analogs against the 3D structures of known biological targets. This approach has been successfully used to identify pyridine derivatives as inhibitors of Fatty Acid Synthase (FASN) nih.gov and dihydrofolate reductase. researchgate.net
Pharmacophore Modeling: Ligand-based methods, such as pharmacophore modeling, can be used when the 3D structure of the target is unknown. By analyzing the structural features of known active compounds containing picolinamide or pyridine-oxybenzyl scaffolds, a pharmacophore model can be generated to screen for new molecules with similar properties.
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural properties of analogs with their biological activities. These models can then be used to predict the activity of newly designed compounds, guiding the synthetic efforts towards more potent molecules. drugtargetreview.com
Machine Learning and Deep Learning: Advanced computational tools, including machine learning and deep learning algorithms, are increasingly being used to predict compound-target interactions, ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and even to design novel molecular structures de novo. nih.govchemrxiv.org
Experimental Validation:
The predictions from computational models must be validated through rigorous experimental work. This includes:
Chemical Synthesis: Efficient synthetic routes to produce a library of this compound analogs with diverse chemical functionalities.
In Vitro Assays: Screening the synthesized compounds in biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action against the predicted biological targets.
Biophysical Techniques: Using methods like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to confirm direct binding of the compounds to their targets and to determine their binding kinetics and thermodynamics.
A successful workflow would involve an iterative cycle of computational design, chemical synthesis, and biological testing, allowing for the rapid optimization of lead compounds.
Development of this compound Analogs as Chemical Probes for Biological Systems
Well-characterized, potent, and selective analogs of this compound can be valuable chemical probes to investigate biological systems. mskcc.org Chemical probes are small molecules that can be used to perturb and study the function of a specific protein or pathway in a cellular or organismal context.
Types of Chemical Probes:
Activity-Based Probes (ABPs): These probes are designed to covalently bind to the active site of a specific enzyme, providing a readout of its functional state. An this compound analog could be modified with a reactive group (a "warhead") and a reporter tag (e.g., biotin or a fluorophore) to create an ABP for its specific target.
Fluorescent Probes: By conjugating a fluorescent dye to a selective this compound analog, it is possible to create a probe for visualizing the subcellular localization of its target protein using fluorescence microscopy. nih.gov Pyridine-based fluorophores have been developed for use as optical sensors. mdpi.com
Positron Emission Tomography (PET) Probes: Radiolabeling a potent and selective analog with a positron-emitting isotope, such as fluorine-18, can generate a PET probe for non-invasive imaging of its target's expression and distribution in vivo. For example, 18F-labeled picolinamide probes have been successfully developed for PET imaging of malignant melanoma. sigmaaldrich.comnih.gov
The development of such chemical probes would not only facilitate a deeper understanding of the biological roles of the targets of this compound but also aid in the validation of these targets for therapeutic intervention.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(3-(pyridin-2-yloxy)benzyl)picolinamide, and how are reaction conditions optimized for yield?
- Methodology : Palladium-catalyzed C–H activation is a common approach. For example, similar picolinamide derivatives are synthesized using Pd(OAc)₂ with ligands like N-(quinolin-8-yl)picolinamide, as demonstrated in allylation reactions . Optimization involves adjusting temperature (e.g., 100–140°C), solvent choice (e.g., tert-amyl alcohol), and stoichiometric ratios of reagents (e.g., CuBr₂ as an oxidant). Pre-activation of substrates via directing groups (e.g., picolinamide) enhances regioselectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?
- Methodology :
- ¹H/¹³C NMR : Analyze aromatic proton shifts (δ 6.5–8.5 ppm) to confirm substitution patterns and assess stereochemistry. For example, allylated derivatives show distinct olefinic proton splitting (e.g., E/Z ratios >99:1) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate purity .
- FTIR : Detect amide C=O stretches (~1650–1700 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .
Q. What are the common reactivity patterns of this compound in cross-coupling reactions, and how do electronic effects influence its participation?
- Methodology : The pyridinyloxy group acts as an electron-withdrawing moiety, directing electrophilic substitution to meta positions. In Pd-catalyzed allylation, the picolinamide group facilitates β-C–H activation via a six-membered palladacycle intermediate. Steric hindrance from substituents (e.g., benzyl groups) can reduce yields, requiring ligand tuning (e.g., bulky phosphines) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts) when synthesizing this compound derivatives?
- Methodology :
- Impurity Analysis : Use HPLC-MS to detect byproducts (e.g., dehalogenated intermediates) .
- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G*) to identify misassigned peaks .
- Isolation of Isomers : For E/Z mixtures, employ preparative TLC or column chromatography, then re-analyze spectra for consistency with literature .
Q. What strategies are employed to improve the efficiency of palladium-catalyzed C–H functionalization involving this compound?
- Methodology :
- Ligand Design : NN2 pincer ligands (e.g., N-(pyridin-2-ylmethyl)picolinamide) enhance catalytic activity by stabilizing Pd centers, improving turnover numbers (TONs) up to 87% .
- Additive Screening : Bases like CsOAc or K₂CO₃ mitigate acid byproducts, while pivalic acid accelerates reductive elimination .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rates but may promote decomposition; tert-amyl alcohol balances stability and reactivity .
Q. How does the choice of directing groups in picolinamide derivatives affect regioselectivity in C–H activation reactions?
- Methodology :
- Steric vs. Electronic Effects : Bulky substituents on the picolinamide nitrogen (e.g., tert-butyl) favor α-C–H activation, while electron-deficient pyridinyloxy groups direct β-C–H functionalization .
- Transient Directing Groups : Labile auxiliaries (e.g., 8-aminoquinoline) enable transient coordination, expanding substrate scope for γ-C–H bond activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
